(S)-tert-butyl morpholine-3-carboxylate chemical properties
(S)-tert-butyl morpholine-3-carboxylate chemical properties
Technical Whitepaper: Chemical Properties and Synthetic Applications of (S)-tert-Butyl Morpholine-3-Carboxylate and Related Orthogonal Building Blocks
Executive Summary & Nomenclature Clarification
In the landscape of modern drug discovery and peptide synthesis, conformationally restricted amino acid analogs are paramount for developing targeted therapeutics. Among these, derivatives of (S)-morpholine-3-carboxylic acid serve as critical chiral building blocks, particularly in the synthesis of drugs targeting neurological disorders[1].
Due to widespread cataloging overlaps in commercial databases, researchers must distinguish between two highly related, orthogonally protected derivatives:
-
(S)-tert-butyl morpholine-3-carboxylate (CAS: 1353006-44-6) : The C-terminus tert-butyl ester, typically isolated and handled as a hydrochloride salt. This derivative leaves the secondary amine free for downstream N-alkylation or N-acylation[2].
-
(S)-4-Boc-morpholine-3-carboxylic acid (CAS: 783350-37-8) : The N-terminus Boc-protected acid. This derivative masks the amine, leaving the carboxylic acid free for amide bond formation in peptide synthesis[1][3].
This guide explores the physicochemical properties, mechanistic utility, and handling protocols for these compounds, providing a self-validating framework for their integration into pharmaceutical development workflows.
Physicochemical Properties & Molecular Descriptors
The morpholine ring introduces a unique hydrogen-bond acceptor (the ether oxygen) while modulating the basicity of the adjacent secondary amine. This structural motif enhances the aqueous solubility and metabolic stability of the resulting active pharmaceutical ingredients (APIs)[4].
Below is a comparative summary of the quantitative data for both orthogonal building blocks:
| Property | (S)-4-Boc-morpholine-3-carboxylic acid | (S)-tert-butyl morpholine-3-carboxylate HCl |
| CAS Number | 783350-37-8[5] | 1353006-44-6[2] |
| Molecular Formula | C10H17NO5[3] | C9H18ClNO3 (HCl Salt)[2] |
| Molecular Weight | 231.25 g/mol [5] | ~223.70 g/mol |
| Topological Polar Surface Area (TPSA) | 76.1 Ų[5] | N/A |
| LogP (Predicted) | 0.40 - 0.70[5][6] | N/A |
| Melting Point | 169-173 °C[3] | N/A |
| Primary Application | N-Terminus Protected Building Block[1] | C-Terminus Protected Building Block[2] |
Mechanistic Role in Drug Design
Causality in Scaffold Design: Why incorporate a morpholine-3-carboxylate scaffold into an API?
-
Conformational Rigidity: The six-membered heterocycle restricts the dihedral angles of the peptide backbone, locking molecules into specific secondary structures. This pre-organization reduces the entropic penalty upon binding to a target receptor.
-
Stereospecificity: The (S)-configuration at the C3 position directs the spatial orientation of subsequent functional groups. This stereochemical vector is critical for interacting with chiral active sites, particularly in neurological and oncological targets[1].
-
ADME Optimization: The inclusion of the oxygen heteroatom lowers the overall lipophilicity (LogP) compared to purely carbon-based piperidine analogs. This improves oral bioavailability and reduces off-target lipophilic binding liabilities.
Orthogonal protection strategies for (S)-morpholine-3-carboxylic acid.
Experimental Methodologies: Orthogonal Protection Protocols
To utilize the morpholine-3-carboxylic acid core, selective protection is required. The following protocols emphasize the causality behind reagent selection and incorporate self-validating quality control steps.
Protocol A: Synthesis of (S)-4-Boc-morpholine-3-carboxylic acid
Objective: Mask the secondary amine to prevent self-polymerization during peptide coupling[4].
-
Dissolution: Suspend (S)-morpholine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Causality: The mixed solvent system is employed because the starting amino acid is highly polar and water-soluble, whereas the Boc-anhydride reagent is lipophilic. Dioxane bridges this solubility gap, ensuring a homogeneous reaction phase.
-
-
Basification: Add 1M NaOH (1.1 eq) to bring the pH to ~10.
-
Causality: This deprotonates the secondary amine, maximizing its nucleophilicity for the incoming electrophile.
-
-
Protection: Dropwise add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) at 0 °C. Stir and allow to warm to room temperature over 12 hours.
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin.
-
Validation: The starting material contains a secondary amine that reacts with Ninhydrin to form a deep purple chromophore. The complete disappearance of this chromophore confirms the total acylation of the amine nitrogen.
-
-
Workup: Acidify the aqueous layer with 1M KHSO4 to pH 2-3 and extract with Ethyl Acetate.
-
Causality: KHSO4 is a mild acid that protonates the carboxylate for organic extraction without cleaving the highly acid-sensitive Boc group.
-
Protocol B: Synthesis of (S)-tert-butyl morpholine-3-carboxylate
Objective: Mask the carboxylic acid to allow selective N-alkylation or N-acylation.
-
Esterification: React N-Cbz-protected (S)-morpholine-3-carboxylic acid with tert-butanol, mediated by EDC·HCl and DMAP in dichloromethane.
-
Causality: Direct Fischer esterification with tert-butanol is sterically hindered, and strongly acidic conditions often degrade the morpholine ring. A coupling agent (EDC·HCl) with a catalytic nucleophile (DMAP) activates the carboxylic acid, facilitating nucleophilic attack by the bulky tert-butanol under mild conditions.
-
-
Deprotection: Remove the Cbz group via catalytic hydrogenation (H2, Pd/C) in methanol.
-
Salt Formation & Self-Validation: Treat the filtered solution with ethereal HCl to precipitate (S)-tert-butyl morpholine-3-carboxylate hydrochloride.
-
Validation: The formation of the hydrochloride salt acts as an intrinsic purification step. The target product precipitates out of the organic solvent, validating the formation of the basic morpholine ester while leaving unreacted neutral byproducts in solution[2].
-
Analytical Characterization & Quality Control
Rigorous analytical validation is required before incorporating these building blocks into complex APIs to ensure no racemization or degradation has occurred.
-
Mass Spectrometry (ESI-MS): For the N-Boc derivative (C10H17NO5), high-resolution mass spectrometry yields specific adducts that confirm identity. Expected signals include the protonated adduct [M+H]+ at m/z 232.11, the sodium adduct [M+Na]+ at m/z 254.10, and the deprotonated species [M-H]- at m/z 230.10[7].
-
Chiral Purity: Assess via Chiral HPLC. The optical rotation for related protected derivatives (e.g., the Fmoc analog) is strictly monitored (typically [a]D20 = -40.0 ± 2º, C=1 in MeOH) to ensure the (S)-stereocenter remains intact during synthetic manipulation[8].
Storage, Handling, and Stability
Both the tert-butyl ester and the N-Boc protected acid contain functional groups that are sensitive to extreme pH and elevated temperatures.
-
Temperature: Must be stored strictly at 0–8 °C to prevent spontaneous Boc group cleavage or ester hydrolysis[4][8].
-
Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) within tightly sealed containers to prevent moisture-induced degradation.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CAS#:1353006-44-6 | (S)-tert-butyl morpholine-3-carboxylate hydrochloride | Chemsrc [chemsrc.com]
- 3. (3S)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid | 783350-37-8 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 783350-37-8 (C10H17NO5) [pubchemlite.lcsb.uni.lu]
- 8. chemimpex.com [chemimpex.com]
